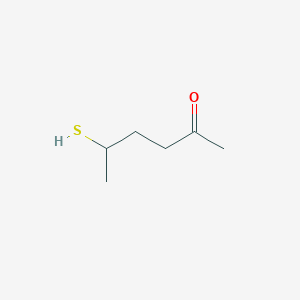
5-Sulfanylhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Sulfanylhexan-2-one, also known as 5-Mercaptohexan-2-one, is a sulfur-containing organic compound with the chemical formula C6H12OS. It is a colorless to pale yellow liquid with a strong odor and is commonly used in the food and fragrance industries as a flavoring agent and aroma compound. In recent years, 5-Sulfanylhexan-2-one has gained attention for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-Sulfanylhexan-2-one in cancer cells is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. It may also activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
Aside from its anti-cancer properties, 5-Sulfanylhexan-2-one has also been shown to have other biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It may also have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Sulfanylhexan-2-one in lab experiments is that it is relatively easy to synthesize and is readily available. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-Sulfanylhexan-2-one. One area of interest is in developing new cancer treatments based on its anti-cancer properties. Another area is in exploring its antioxidant and anti-inflammatory properties and their potential applications in treating other diseases. Additionally, more research is needed to fully understand the mechanism of action of 5-Sulfanylhexan-2-one in cancer cells and to identify any potential side effects or toxicity issues.
Méthodes De Synthèse
There are several methods for synthesizing 5-Sulfanylhexan-2-one, including the reaction of 5-bromohexan-2-one with sodium hydrosulfide, the reaction of 5-chlorohexan-2-one with potassium thioacetate, and the reaction of 5-hydroxyhexan-2-one with hydrogen sulfide. The most commonly used method involves the reaction of 5-chlorohexan-2-one with sodium hydrosulfide in the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
One of the most promising applications of 5-Sulfanylhexan-2-one is in the field of cancer research. Studies have shown that it has anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It does this by inducing apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
156386-62-8 |
|---|---|
Nom du produit |
5-Sulfanylhexan-2-one |
Formule moléculaire |
C6H12OS |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
5-sulfanylhexan-2-one |
InChI |
InChI=1S/C6H12OS/c1-5(7)3-4-6(2)8/h6,8H,3-4H2,1-2H3 |
Clé InChI |
GFUOWPYWXSTOFZ-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)C)S |
SMILES canonique |
CC(CCC(=O)C)S |
Synonymes |
2-Hexanone, 5-mercapto- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



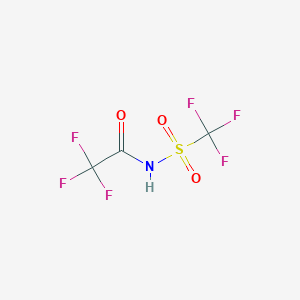

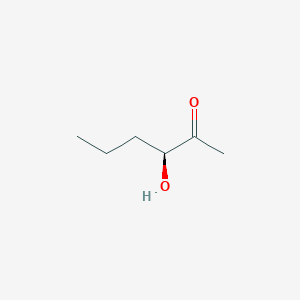
![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)
![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)
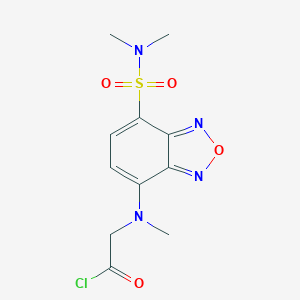
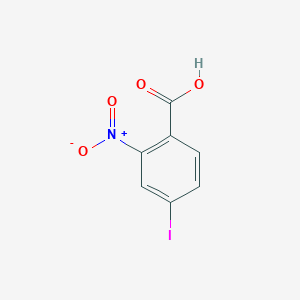
![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)
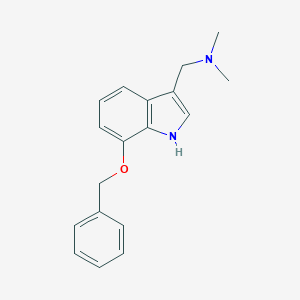
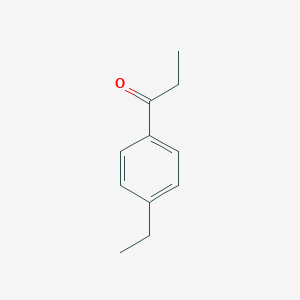
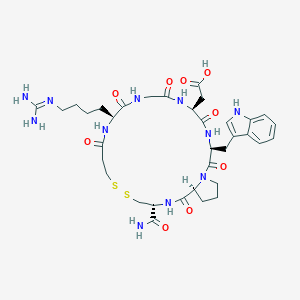
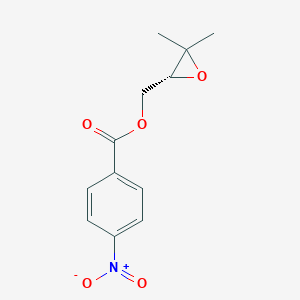

![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)